molecular formula C8H13N3O B13530587 5-(Piperazin-1-ylmethyl)oxazole

5-(Piperazin-1-ylmethyl)oxazole

Cat. No.: B13530587
M. Wt: 167.21 g/mol
InChI Key: GIYZOBUUOMXCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-ylmethyl)oxazole is a heterocyclic compound that features both an oxazole ring and a piperazine moiety

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-ylmethyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like dimethylformamide (DMF) and tosylmethyl isocyanide (TosMIC) are frequently employed.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-ylmethyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, while the piperazine moiety can enhance the compound’s binding affinity to biological targets . This dual functionality makes it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperazin-1-ylmethyl)oxazole is unique due to its combination of an oxazole ring and a piperazine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-(piperazin-1-ylmethyl)-1,3-oxazole

InChI

InChI=1S/C8H13N3O/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2

InChI Key

GIYZOBUUOMXCAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.